N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide
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Overview
Description
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often involve mild temperatures and the use of catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromo substituent, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can replace the bromo group with other functional groups.
Scientific Research Applications
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide
Uniqueness
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is unique due to its specific combination of a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19BrFN5O2 |
---|---|
Molecular Weight |
472.3g/mol |
IUPAC Name |
4-bromo-N-[(E)-1-[4-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN5O2/c1-12(25-26-21(30)19-18(22)13(2)28(3)27-19)14-8-10-15(11-9-14)24-20(29)16-6-4-5-7-17(16)23/h4-11H,1-3H3,(H,24,29)(H,26,30)/b25-12+ |
InChI Key |
JDPDYEUXTXJCII-BRJLIKDPSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
Isomeric SMILES |
CC1=C(C(=NN1C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
Origin of Product |
United States |
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